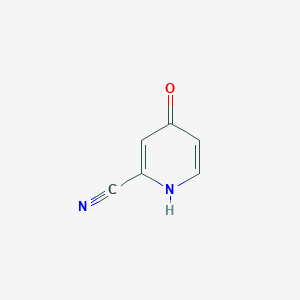

4-Hydroxypicolinonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOWSSBPPBHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622208 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475057-86-4 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-4-HYDROXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for 4 Hydroxypicolinonitrile

Precursor-Based Synthetic Routes

Synthesis from 4-Propargylaminoisoxazoles

A notable synthetic strategy for preparing 3-hydroxy-4-substituted picolinonitriles involves the utilization of 4-propargylaminoisoxazoles as starting materials. This approach is distinguished by a gold(I)-catalyzed cyclization followed by an N–O bond cleavage, which can be performed in a stepwise or a one-pot fashion under mild conditions. Current time information in Davidson County, US.soton.ac.uk

The initial step in this synthetic sequence is the gold(I)-catalyzed intramolecular cyclization of a 4-propargylaminoisoxazole. Current time information in Davidson County, US.soton.ac.uk This reaction is typically facilitated by a gold(I) catalyst, such as one derived from JohnPhosAuCl and AgSbF₆. Current time information in Davidson County, US.soton.ac.uk The gold(I) complex activates the alkyne of the propargyl group, promoting a 5-exo-dig cyclization. mdpi.com This process leads to the formation of a crucial isoxazolopyridine intermediate. Current time information in Davidson County, US.soton.ac.uk The reaction is generally carried out in a solvent like 1,2-dichloroethane (B1671644) at an elevated temperature, for instance, 60 °C. Current time information in Davidson County, US.soton.ac.uk

Following the formation of the isoxazolopyridine, the subsequent key transformation is the cleavage of the N–O bond within the isoxazole (B147169) ring. Current time information in Davidson County, US.soton.ac.uk This cleavage is essential for the formation of the final 3-hydroxypicolinonitrile product. The N–O bond cleavage is typically achieved under basic conditions, with potassium carbonate (K₂CO₃) in methanol (B129727) being a highly effective system. Current time information in Davidson County, US.nih.gov The reaction proceeds by deprotonation at the C-3 position of the isoxazolopyridine, which initiates the ring-opening and rearrangement to the pyridine (B92270) core. Current time information in Davidson County, US.soton.ac.uknih.gov This step is generally rapid, often completing within 30 minutes at 60 °C. Current time information in Davidson County, US.soton.ac.uk

This synthetic route can be executed using either a stepwise or a one-pot procedure, offering flexibility in experimental design. Current time information in Davidson County, US.soton.ac.uk

In the stepwise procedure , the isoxazolopyridine intermediate is isolated after the gold(I)-catalyzed cyclization. It is then subjected to the N–O bond cleavage conditions in a separate reaction step to yield the 3-hydroxy-4-substituted picolinonitrile. Current time information in Davidson County, US.soton.ac.uk This approach allows for the purification of the intermediate, which can be beneficial for achieving high purity in the final product.

The one-pot procedure enhances synthetic efficiency by combining the cyclization and N–O bond cleavage steps in a single reaction vessel without isolation of the intermediate. Current time information in Davidson County, US.soton.ac.uk After the initial gold-catalyzed cyclization is complete, the base and solvent for the N–O bond cleavage (e.g., K₂CO₃ in methanol) are directly added to the reaction mixture. Current time information in Davidson County, US.soton.ac.uk While the one-pot yields may sometimes be slightly lower than the combined yields of the stepwise process, this method offers advantages in terms of reduced reaction time and resource utilization. Current time information in Davidson County, US.acs.org

The following tables summarize the yields of various 3-hydroxy-4-substituted picolinonitriles prepared via these methods.

Table 1: Stepwise Synthesis of 3-Hydroxy-4-substituted Picolinonitriles

Table 2: Comparison of Stepwise vs. One-Pot Synthesis Yields

Synthesis from 3-Hydroxypicolinonitrile

Another synthetic avenue involves the direct derivatization of the 3-hydroxypicolinonitrile core, particularly at the C-6 position.

Functionalization at the C-6 position of 3-hydroxypicolinonitrile has been demonstrated as a viable strategy for creating novel derivatives. soton.ac.uk This approach typically begins with the halogenation of the pyridine ring. For instance, C-6 bromination of 3-hydroxypicolinonitrile can be achieved using bromine in water. soton.ac.uk

Once the 6-halo-3-hydroxypicolinonitrile is obtained, it serves as a versatile intermediate for introducing a variety of substituents through cross-coupling reactions. soton.ac.uk Palladium-catalyzed methods like the Suzuki or Buchwald-Hartwig couplings are employed to form new carbon-carbon or carbon-nitrogen bonds at the C-6 position. soton.ac.uk This allows for the installation of various aryl and amino groups, leading to a diverse array of C-6 functionalized 3-hydroxypicolinonitrile derivatives. soton.ac.uk

Table 3: C-6 Derivatization of 3-Hydroxypicolinonitrile Core

Synthesis from Furfural (B47365)

The conversion of furfural, an inexpensive and readily available raw material, into hydroxypicolinonitrile derivatives represents an efficient and scalable process route. google.com The synthesis proceeds through several key chemical steps, beginning with the formation of an aminonitrile intermediate, followed by a bromination and rearrangement sequence to construct the pyridine ring. google.comgoogle.comwipo.intlookchem.com This pathway is particularly notable for producing halogenated hydroxypicolinonitriles. google.com

The initial stage of the synthesis involves a Strecker-type reaction, where furfural reacts with an amine source and a cyanide source. google.com A common procedure involves treating furfural with sodium cyanide and an ammonium (B1175870) salt, such as ammonium acetate (B1210297), in a biphasic solvent system of ethyl acetate and water. google.com This reaction leads to the formation of a cyano(furan-2-yl)methanaminium salt intermediate. google.comgoogle.com The reaction is typically initiated at a cool temperature and allowed to proceed overnight at ambient temperature. google.com

Table 1: Example of Cyano(furan-2-yl)methanaminium Salt Synthesis

| Reactant | Molar Amount (mmol) | Solvent | Reaction Conditions | Observation |

|---|---|---|---|---|

| Furfural | 153 | Ethyl Acetate / Water | Stirred overnight at 18 °C | Temperature increase from 15 °C to 24 °C upon reactant addition. google.com |

| Sodium Cyanide (NaCN) | 153 |

This table presents an example of the reaction conditions for the cyano-amination of furfural.

Following the formation of the cyano(furan-2-yl)methanaminium salt, the subsequent step involves a bromination-rearrangement reaction to yield a substituted hydroxypicolinonitrile. google.comwipo.intlookchem.com This process transforms the furan (B31954) ring into the desired pyridine core. The reaction is carried out in a protic solvent, like water, and typically uses about 3 to 6 molar equivalents of a brominating agent. google.com

The resulting product from this specific pathway is 4,6-Dibromo-3-hydroxypicolinonitrile (B2652844). google.comgoogle.com Research has focused on optimizing this step to improve safety and efficiency. One significant improvement involves the partial or complete replacement of elemental bromine with a bromide/oxidant pair, such as hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), to generate bromine in situ. google.com This method reduces the need to handle hazardous elemental bromine and improves bromine atom utilization without negatively impacting the reaction or degrading the product. google.com

This table summarizes the results of the in situ bromination-rearrangement process.

Halogenation and Substitution Reactions

Hydroxypicolinonitrile substrates can undergo further functionalization through halogenation, particularly chlorination. These reactions allow for the introduction of chlorine atoms onto the pyridine ring, creating precursors for various applications. google.com The starting material for these processes is typically a hydroxypicolinonitrile, such as 3-hydroxypicolinonitrile, which can also be prepared from furfural. google.com

The chlorination of hydroxypicolinonitriles can be controlled to achieve different levels of substitution, from the regioselective addition of a single chlorine atom to the formation of dichlorinated or trichlorinated products. The choice of chlorinating agent and reaction conditions dictates the outcome. google.com

Regioselective monochlorination can be achieved under controlled conditions. For instance, the chlorination of 3-hydroxypicolinonitrile can yield 5-Chloro-3-hydroxypicolinonitrile. This type of reaction often employs chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) at elevated temperatures of 80–100°C. To prevent the competing hydrolysis of the nitrile group to a carboxylic acid, it is crucial to maintain anhydrous conditions during the reaction.

More extensive chlorination can be achieved using stronger reagents or different reaction conditions. The use of sulfuryl chloride as the chlorinating agent for 3-hydroxypicolinonitrile has been shown to produce predominantly a trichlorinated product in high yield. google.com The reaction is typically conducted in a solvent such as sulfolane (B150427) at around 62°C. google.com By adjusting the stoichiometry of the chlorinating agent and the reaction time, di- and trichlorinated picolinonitriles can be synthesized. google.com For example, reacting 3-hydroxypicolinonitrile with sulfuryl chloride can lead to greater than 90% conversion to the trichlorinated product after several hours. google.com The formation of 4,6-dichloro-3-hydroxypicolinonitrile is also a documented outcome of these chlorination strategies. google.com

Table 3: Chlorination Processes of 3-Hydroxypicolinonitrile

| Chlorinating Agent | Solvent | Temperature | Duration | Major Product | Reference |

|---|---|---|---|---|---|

| POCl₃ or PCl₅ | Not specified (anhydrous) | 80-100 °C | Not specified | 5-Chloro-3-hydroxypicolinonitrile | |

| Sulfuryl Chloride | Sulfolane | 62 °C | >3 hours | 4,5,6-Trichloro-3-hydroxypicolinonitrile (>90% conversion) | google.com |

This table outlines various conditions and outcomes for the chlorination of 3-hydroxypicolinonitrile.

Chlorination of Hydroxypicolinonitrile Substrates

Influence of Chlorination Reagents on Product Distribution

The chlorination of 3-hydroxypicolinonitrile is a critical step for introducing reactive chloro-substituents onto the pyridine ring. The distribution of the resulting chlorinated products—ranging from mono- to tri-chlorinated species—is highly dependent on the specific chlorinating agent employed. google.com The choice of reagent dictates the extent and position of chlorination, allowing for the targeted synthesis of specific intermediates. google.com For instance, powerful reagents may lead to exhaustive chlorination, while others can be controlled to favor less substituted products.

The process for creating 4-alkoxy-3-hydroxypicolinic acids can involve a series of steps including chlorination, substitution by an alkoxide, hydrolysis of the nitrile group, and subsequent reduction to remove chloro groups. google.com

Table 1: Chlorination Reagents and Their Role in Product Formation

| Chlorinating Agent | Expected Outcome | Citation |

|---|---|---|

| Chlorine (Cl₂) | Can lead to a mixture of mono-, di-, and trichloro-3-hydroxypicolinonitriles. | google.com |

| Sulfuryl chloride (SO₂Cl₂) | Used to produce a range of chlorinated picolinonitrile intermediates. | google.com |

Bromination Reactions

Bromination serves as another essential tool for functionalizing the picolinonitrile core, creating versatile bromo-intermediates that are amenable to a variety of cross-coupling and substitution reactions.

A direct and effective method for the synthesis of 4,6-dibromo-3-hydroxypicolinonitrile involves the electrophilic bromination of 3-hydroxypicolinonitrile. In a documented procedure, 3-hydroxypicolinonitrile is treated with elemental bromine in the presence of a base, such as sodium acetate, in a mixed solvent system of water and methanol at a controlled temperature of 0 °C. semanticscholar.org This method facilitates the dibromination of the pyridine ring at the 4- and 6-positions. semanticscholar.org An alternative pathway begins with furfural and proceeds through cyano-amination, amine salt formation, and a key bromination-rearrangement step to yield the target molecule. google.comlookchem.com

The selection of brominating agents and reaction conditions is crucial for achieving desired outcomes and ensuring safety and efficiency. While early methods utilized elemental bromine, concerns over poor regioselectivity and safety have spurred the development of alternative protocols. Modern approaches often employ bromide/oxidant pairs, which generate bromine in situ.

A notable example is the use of hydrobromic acid (HBr) in combination with hydrogen peroxide (H₂O₂). This system has been shown to produce 4,6-dibromo-3-hydroxypicolinonitrile with high purity while significantly reducing the amount of elemental bromine required. rsc.org Other common brominating reagents used in organic synthesis for aromatic systems include N-bromosuccinimide (NBS), which is often used for activated aromatic rings like phenols. commonorganicchemistry.com

Table 2: Common Reagents for the Bromination of Hydroxypicolinonitriles

| Reagent(s) | Typical Conditions | Notes | Citation |

|---|---|---|---|

| Bromine (Br₂) / Sodium Acetate | Water/Methanol, 0 °C | Direct bromination of 3-hydroxypicolinonitrile. | semanticscholar.org |

| Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Aqueous solution, <5 °C | In situ generation of bromine, achieving high purity (96.6%). | rsc.org |

Nucleophilic Aromatic Substitution of Halogenated Intermediates

Halogenated hydroxypicolinonitriles are valuable substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates the displacement of halide ions by nucleophiles, enabling the introduction of a wide range of functional groups. masterorganicchemistry.com

The substitution of chloro- or other halo- groups with alkoxides is a key transformation for producing alkoxy-substituted picolinonitriles. google.comambeed.com For example, 4,6-dibromo-3-hydroxypicolinonitrile can be selectively converted to 6-bromo-4-methoxy-3-hydroxypicolinonitrile. rsc.org This reaction is typically achieved by treating the dihalogenated starting material with sodium methoxide (B1231860) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or benzonitrile (B105546) at elevated temperatures. rsc.org The reaction proceeds via an addition-elimination mechanism, where the alkoxide attacks the electron-deficient ring to form a negatively charged Meisenheimer intermediate, followed by the expulsion of the halide leaving group. masterorganicchemistry.com This substitution is a critical step in the synthesis of compounds such as 4-alkoxy-3-hydroxypicolinic acids. google.com

The choice of the alkali metal counter-ion (e.g., lithium, sodium, potassium) in the alkoxide reagent can significantly influence the reactivity and outcome of nucleophilic aromatic substitution reactions. openalex.org The properties of alkali metal alkoxides, such as their basicity and nucleophilicity, are not uniform. For instance, potassium tertiary alkoxides are generally stronger bases compared to their sodium or lithium counterparts in the same solvent. google.com

This specificity arises from several factors:

Ionic Radius and Coordination: The size of the alkali metal ion affects its coordination environment and the degree of aggregation (oligomerization or polymerization) of the alkoxide in solution. google.comnih.govmdpi.com This can alter the effective nucleophilicity of the alkoxide.

Solubility: The solubility of alkali metal alkoxides can vary greatly depending on the metal and the solvent, which impacts reaction kinetics. google.com

Structure of Intermediates: The alkali metal can play a structure-directing role in the transition state or reaction intermediates, thereby influencing the regioselectivity of the substitution. nih.govmdpi.com

These differences mean that the selection of a specific alkali metal alkoxide can be a critical parameter for optimizing reaction yields and selectivity. openalex.org

Table 3: Properties of Alkali Metal Alkoxides Influencing Reactivity

| Alkali Metal | Relative Basicity (Tertiary Alkoxides) | Structural Characteristics | Citation |

|---|---|---|---|

| Lithium (Li) | Lower | Tends to form dimeric or smaller oligomeric structures. | google.comnih.gov |

| Sodium (Na) | Intermediate | Can form polymeric structures depending on the alkoxide ligand. | google.comnih.gov |

Functional Group Transformations during Synthesis

The synthesis of 4-Hydroxypicolinonitrile and its derivatives often involves key functional group transformations. These reactions are critical for introducing the desired chemical properties and enabling further molecular modifications.

Nitrile Hydrolysis to Carboxylic Acids

A significant transformation in the synthesis of derivatives from this compound is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). google.comwipo.int This conversion is a fundamental step in producing picolinic acids, which are important building blocks in medicinal chemistry. google.comgoogle.com

The hydrolysis can be achieved under either acidic or basic conditions. usc.edusavemyexams.com In a basic medium, a strong base like sodium hydroxide (B78521) or potassium hydroxide is typically used in an aqueous solution. google.comgoogle.com The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. usc.edu This is followed by a series of steps leading to the formation of a carboxylate salt, which is then acidified to yield the final carboxylic acid. savemyexams.com

The concentration of the strong base can range from 10 to 40 weight percent, with a molar ratio of base to nitrile typically between 3:1 and 10:1. google.com The reaction is generally heated to temperatures between 75°C and 150°C to facilitate the conversion. google.com

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and makes it more susceptible to attack by a weak nucleophile like water. lumenlearning.com This process also results in the formation of the corresponding carboxylic acid. savemyexams.com

Table 1: Conditions for Nitrile Hydrolysis

| Catalyst Type | Reagents | Temperature | Outcome |

|---|---|---|---|

| Basic | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 75°C - 150°C | Forms carboxylate salt, then carboxylic acid upon acidification. google.comgoogle.com |

Halogen Reduction Methodologies

In the synthesis of certain derivatives of this compound, halogen atoms are introduced and subsequently removed. google.comwipo.int This dehalogenation is a crucial step to arrive at the final target molecule. google.com Methodologies for halogen reduction include catalytic hydrogenation and metal-mediated reduction systems.

Catalytic hydrogenation is a widely used method for the removal of halogen atoms from aromatic rings. organic-chemistry.org This technique employs a transition metal catalyst and a source of hydrogen. google.com Palladium on carbon (Pd/C) is a common catalyst for this transformation. organic-chemistry.org The process is valued for its high chemoselectivity, allowing for the reduction of halogens without affecting other functional groups like nitro, cyano, or keto groups. organic-chemistry.org

Hydrogen gas is a common hydrogen source, but hydrogen transfer reagents such as formates can also be utilized. google.com The reaction conditions, including the choice of catalyst and hydrogen source, can be adjusted to achieve selective dehalogenation. organic-chemistry.orgmdpi.com For instance, bromides are generally reduced more readily than chlorides. organic-chemistry.org The efficiency of these reactions allows for transformations on a gram scale with low catalyst loading. organic-chemistry.org

Metal-mediated reduction offers an alternative to catalytic hydrogenation for dehalogenation. This approach can involve the use of metals like zinc in the presence of a base such as potassium hydroxide. google.com Transition-metal-free methods have also been developed, utilizing bases with aldehydes or alcohols as the hydrogen source. organic-chemistry.org These systems can effectively reduce a range of aryl halides. organic-chemistry.org

Recent advancements have also explored the use of iridium complexes as catalysts for the reduction of alkyl chlorides with silanes as the reducing agent. organic-chemistry.org Furthermore, some radical-mediated reduction reactions can be initiated by light or air, providing metal- and additive-free protocols. rsc.org

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. acs.orggoogle.comwipo.intnih.govresearchgate.net Careful control of solvent systems and temperature is essential for optimizing the synthetic process.

Solvent Systems and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly influence reaction rates and product yields. nih.govnumberanalytics.com In the synthesis of substituted 3-hydroxypicolinonitriles, for example, a variety of solvents have been tested. nih.gov

One study found that for the N-O bond cleavage step in the formation of 3-hydroxy-4-substituted picolinonitriles, using potassium carbonate (K₂CO₃) in dry methanol (MeOH) at 60°C for 30 minutes provided high yields. acs.orgnih.gov The reaction was quenched with aqueous HCl. acs.orgnih.gov The use of other solvents like ethanol, acetonitrile (B52724), or a water/ethanol mixture proved to be less effective. researchgate.net

For substitution reactions on halogenated picolinonitriles, dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) are often preferred. google.com For instance, the reaction of 4,6-dichloro-3-hydroxypicolinonitrile with sodium methoxide in DMSO is heated to 50°C for several hours to ensure complete substitution. google.com Similarly, heating 4,6-dibromo-3-hydroxypicolinonitrile in DMSO at 60°C for 18 hours is a key step in the synthesis of its derivatives.

The optimization of these conditions is often achieved through systematic screening of different solvents and temperatures to find the ideal combination for a specific transformation. numberanalytics.com

Table 2: Optimized Reaction Conditions for Picolinonitrile Synthesis

| Reaction Step | Solvent | Catalyst/Reagent | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| N-O Bond Cleavage | Dry Methanol | K₂CO₃ | 60°C | 30 min | acs.orgnih.gov |

| Chloro Substitution | DMSO | Sodium Methoxide | 50°C | 2-18 h | google.com |

Role of Bases and Acids in Reaction Efficiency

The choice of an acid or base catalyst is critical in the synthesis of hydroxypicolinonitrile derivatives, particularly in steps involving bond cleavage. In the synthesis of 3-hydroxy-4-substituted picolinonitriles from isoxazolopyridine precursors, the efficiency of the N–O bond cleavage is highly dependent on the reaction conditions. nih.govacs.org

Research has shown that Brønsted acids can facilitate this transformation. For instance, using aqueous hydrochloric acid (HCl) in methanol resulted in a 70% yield of 3-hydroxy-4-phenylpicolinonitrile. nih.govacs.org However, weaker acids like KH₂PO₄ led to incomplete conversion, while other acids such as acetic acid (CH₃CO₂H) and trifluoroacetic acid (CF₃CO₂H) improved conversion but ultimately decreased the product yield. nih.govacs.org Lewis acids, such as BF₃·OEt₂, were found to be ineffective, with the reaction not proceeding under these conditions. nih.govacs.org

In contrast, inorganic bases have demonstrated superior results. nih.gov The use of potassium carbonate (K₂CO₃) in methanol at 60°C was identified as the optimal condition, affording a 92% yield in just 30 minutes. nih.govacs.org This highlights the essential role of the base in promoting the reaction; in the absence of any acid or base, only trace amounts of the product were formed even after an extended reaction time of 23 hours. nih.gov The effectiveness of a base is influenced by multiple factors, including its basicity, solubility, and the nature of its counter-ion, which can affect catalyst activation and regeneration. sioc-journal.cnsdlookchem.com

The table below summarizes the effect of various acidic and basic conditions on the N-O bond cleavage to form 3-hydroxy-4-phenylpicolinonitrile. nih.gov

| Entry | Reagent/Catalyst | Solvent | Time | Yield (%) |

| 1 | aq HCl | MeOH | 3 h | 70 |

| 2 | KH₂PO₄ | MeOH/H₂O | 23 h | 21 |

| 3 | CH₃CO₂H | Toluene | 3 h | 45 |

| 4 | CF₃CO₂H | Toluene | 3 h | 63 |

| 5 | BF₃·OEt₂ | CH₂Cl₂ | 23 h | 0 |

| 6 | K₂CO₃ | MeOH | 30 min | 92 |

| 7 | None | MeOH | 23 h | Trace |

Yield Enhancement Strategies

For example, while the one-pot synthesis of several 4-substituted-3-hydroxypicolinonitriles resulted in slightly lower yields compared to the stepwise procedure, a notable yield improvement was observed for the synthesis of 4-(4-trifluoromethylphenyl)-3-hydroxypicolinonitrile. nih.gov This demonstrates that a one-pot process can be highly advantageous for specific substrates. nih.govacs.org Optimization of other variables, such as selecting an appropriate solvent (e.g., dry DMSO), controlling temperature, and monitoring reaction completion, are also crucial for maximizing yield.

The following table compares the yields obtained from the stepwise (Procedure A) versus the one-pot (Procedure B) synthesis for various 4-substituted 3-hydroxypicolinonitriles. nih.govacs.org

| Compound | R Group | Stepwise Yield (%) | One-Pot Yield (%) |

| 5a | Phenyl | 92 | 67 |

| 5c | n-Pentyl | 81 | 57 |

| 5f | 4-Methoxyphenyl | 84 | 57 |

| 5h | 4-F₃CC₆H₄ | 51 | 61 |

Scalability of Synthetic Protocols

The ability to scale up a synthetic process from the laboratory to an industrial level is a critical consideration. For precursors to this compound derivatives, scalability has been successfully demonstrated. A one-pot, two-step process for producing 2-aryl-4H-pyrano[2,3-b]pyridine-4-ones, which are derived from hydroxypicolinonitrile intermediates, proved to be scalable to over 100 grams, indicating its robustness for large-scale synthesis. researchgate.net

Furthermore, process improvements for the synthesis of intermediates like 4,6-dibromo-3-hydroxypicolinonitrile focus on enhancing efficiency and safety for larger-scale operations. google.com One such improvement involves the partial or complete replacement of elemental bromine with a bromide/oxidant pair (e.g., HBr/H₂O₂), which generates bromine in situ. google.com This modification not only improves the efficiency of bromine atom utilization but also reduces the need to handle large quantities of hazardous elemental bromine, a significant advantage in industrial production. google.com The development of efficient "one-pot" processes to convert these intermediates into final products further underscores the focus on creating scalable and economical synthetic routes. google.comgoogle.com Standardizing reaction parameters, using appropriate equipment like jacketed reactors for precise temperature control, and employing advanced purification techniques are essential for ensuring reproducibility when moving from lab to pilot plant scale.

Reactivity and Reaction Mechanisms of 4 Hydroxypicolinonitrile

Cyanide Group Reactivity

The nitrile or cyanide group is a versatile functional group known for its electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for its conversion into a variety of other functional groups. libretexts.orglibretexts.org

The cyanide group of 4-Hydroxypicolinonitrile can be chemically transformed into several other important functional groups through established synthetic methodologies.

Carboxyl and Amido Groups : The most common reaction of nitriles is hydrolysis, which can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions. libretexts.orglumenlearning.com Alkaline hydrolysis with a reagent like sodium hydroxide (B78521) solution initially produces a carboxylate salt and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Amino Group : The nitrile group can be reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org

Keto Group : The addition of organometallic reagents, such as Grignard reagents, to the nitrile group, followed by hydrolysis, yields a ketone. This reaction forms a new carbon-carbon bond and proceeds via an imine salt intermediate. libretexts.orglibretexts.org

Imidate and Ester Groups : In the presence of an alcohol and an acid catalyst, nitriles can undergo alcoholysis to form an imidate (also known as an imino ether). This imidate can then be hydrolyzed to produce an ester.

Amidoxime Group : The reaction of this compound with hydroxylamine (B1172632) can produce the corresponding amidoxime, a functional group of interest in medicinal chemistry.

Table 1: Summary of Cyanide Group Conversions

| Starting Group | Reagents | Resulting Group | Reaction Type |

|---|---|---|---|

| Cyanide (-CN) | H₃O⁺, heat | Carboxyl (-COOH) | Acid Hydrolysis |

| Cyanide (-CN) | 1. NaOH, heat; 2. H₃O⁺ | Carboxyl (-COOH) | Base Hydrolysis |

| Cyanide (-CN) | H₂O, H⁺ (controlled) | Amido (-CONH₂) | Partial Hydrolysis |

| Cyanide (-CN) | 1. LiAlH₄; 2. H₂O | Amino (-CH₂NH₂) | Reduction |

| Cyanide (-CN) | 1. R-MgBr; 2. H₃O⁺ | Keto (-C(=O)R) | Grignard Reaction |

| Cyanide (-CN) | R-OH, HCl | Imidate (-C(=NH)OR) | Pinner Reaction |

| Cyanide (-CN) | NH₂OH | Amidoxime (-C(=NOH)NH₂) | Addition |

The electronic structure of the cyanide group dictates its role in chemical reactions. A resonance structure can be drawn that places a positive charge on the carbon atom, highlighting its electrophilic nature. libretexts.org

Nucleophilic Reactions : The primary mode of reactivity for the nitrile group is its interaction with nucleophiles. masterorganicchemistry.com The electrophilic carbon atom of the nitrile is readily attacked by a wide range of nucleophiles, including water, hydrides, and organometallic reagents, as detailed in the conversions above. libretexts.orglibretexts.org Protonation or coordination to a Lewis acid can further enhance the electrophilicity of the nitrile carbon, making it reactive even towards weaker nucleophiles. lumenlearning.com

Electrophilic Reactions : While the carbon atom is electrophilic, the nitrogen atom possesses a lone pair of electrons. However, due to the sp hybridization of the nitrogen, this lone pair is held tightly and is not strongly basic or nucleophilic. The primary electrophilic interaction involves the protonation of the nitrogen atom under acidic conditions, which serves to activate the group toward nucleophilic attack. lumenlearning.com

Hydroxyl Group Reactivity

The hydroxyl group attached to the pyridine (B92270) ring behaves as a nucleophile and can undergo reactions typical of phenols and enols.

The hydroxyl group provides a site for the attachment of various other chemical entities through acylation and alkylation reactions. nbinno.com

Acylation : The hydroxyl group can be acylated to form esters. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. sciepub.com The base deprotonates the hydroxyl group, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acylating agent.

Alkylation : Alkylation of the hydroxyl group results in the formation of an ether. This reaction is commonly carried out using an alkyl halide in the presence of a base (Williamson ether synthesis). The base is necessary to form the more nucleophilic alkoxide ion.

Ring-Opening and Cleavage Reactions

A unique synthetic approach to substituted hydroxypicolinonitriles involves the ring cleavage of fused heterocyclic precursors, specifically isoxazolopyridines.

The synthesis of 3-hydroxy-4-substituted picolinonitriles can be achieved through a sequence involving the formation of an isoxazolopyridine followed by the cleavage of the weak N–O bond. nih.govacs.orgnih.gov This method avoids the use of harsh, strongly basic conditions often required in other synthetic routes. acs.org

The key step is the N–O bond cleavage of a 3-unsubstituted isoxazolopyridine intermediate. This cleavage can be initiated under either basic or acidic conditions. acs.orgnih.gov

Base-Mediated Cleavage : Basic conditions have been shown to be highly effective for the N–O bond cleavage. acs.org The mechanism is believed to be initiated by the deprotonation of the hydrogen at the C-3 position of the isoxazolopyridine ring. This deprotonation is crucial for the subsequent cleavage of the N–O bond. acs.orgnih.gov A variety of bases can be used, with potassium carbonate (K₂CO₃) in methanol (B129727) proving to be particularly efficient, allowing the reaction to proceed at moderate temperatures (e.g., 60 °C) in a short time. acs.org

Acid-Mediated Cleavage : The N–O bond can also be cleaved under acidic conditions. For instance, treatment with aqueous hydrochloric acid in methanol can afford the desired hydroxypicolinonitrile. acs.orgnih.gov However, basic conditions tend to provide better results in terms of yield and reaction efficiency. acs.orgnih.gov

This synthetic strategy can be performed in a stepwise manner or as a more efficient one-pot reaction, starting from 4-propargylaminoisoxazoles which first undergo gold(I)-catalyzed cyclization to form the isoxazolopyridine intermediate. nih.govacs.orgnih.gov

Table 2: Conditions for N-O Bond Cleavage of Isoxazolopyridine Precursors

| Condition Type | Reagents | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Basic | K₂CO₃ in MeOH | 60 °C | High yield | acs.org |

| Acidic | aq. HCl in MeOH | - | Moderate yield | acs.orgnih.gov |

| Basic | NaOMe in MeOH | 60 °C | High yield | acs.org |

| Acidic | CH₃CO₂H or CF₃CO₂H | - | Lower yield | acs.orgnih.gov |

Significance of C-3 Hydrogen Deprotonation

In the context of converting 3-unsubstituted isoxazolopyridines to 3-hydroxypicolinonitriles, the abstraction of the C-3 proton by a base is the crucial trigger for the subsequent N-O bond cleavage. nih.gov This mechanistic feature highlights the importance of the C-3 position as a site of reactivity that can be exploited for the strategic synthesis of functionalized picolinonitrile derivatives. The selection of appropriate basic conditions is therefore critical to facilitate this deprotonation and drive the reaction forward.

Aromatic Substitution Reactions

The pyridine ring of this compound is susceptible to aromatic substitution reactions, with the regioselectivity and rate of these reactions being influenced by the existing substituents.

Electrophilic Aromatic Substitution Pathways

The 4-hydroxy and 2-cyano groups on the pyridine ring exert significant directing effects in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho-, para-directing substituent, which would be expected to direct incoming electrophiles to the C-3 and C-5 positions. Conversely, the nitrile group is a deactivating, meta-directing group. The interplay of these opposing electronic effects, along with the inherent electron-deficient nature of the pyridine ring, dictates the outcome of EAS reactions.

In a related system, the intramolecular SEAr reaction of 4-propargylaminoisoxazoles, catalyzed by Au(I), leads to the formation of isoxazolopyridines, which are precursors to 3-hydroxy-4-substituted picolinonitriles. nih.gov This transformation exemplifies an electrophilic attack on a pi system that ultimately leads to the picolinonitrile framework. The precise pathways and regiochemical outcomes of intermolecular electrophilic aromatic substitution on this compound itself would be contingent on the nature of the electrophile and the reaction conditions employed.

Directed C-H Functionalizations in Related Pyridine Systems

While specific examples of directed C-H functionalization on this compound are not extensively documented, the principles derived from related pyridine systems offer valuable insights. In many pyridine derivatives, the nitrogen atom can act as an endogenous directing group, facilitating the functionalization of the C-2 and C-6 positions. Furthermore, the hydroxyl group can also serve as a directing group, potentially enabling functionalization at the C-3 and C-5 positions.

The strategic placement of removable or modifiable directing groups is a powerful tool for achieving site-selective C-H functionalization in complex heterocyclic systems. For instance, in 4-hydroxyquinoline, a related heterocyclic scaffold, an N-oxide can direct C-H functionalization to the C-2 and C-8 positions, while a carbamoyl (B1232498) protection at the 4-hydroxy position can facilitate functionalization at C-3 via a Fries rearrangement. This highlights the potential for similar strategies to be applied to this compound to achieve selective derivatization.

Cascade and One-Pot Reaction Sequences

The integration of multiple reaction steps into a single, uninterrupted process offers significant advantages in terms of efficiency, resource utilization, and waste reduction.

Sequential Reaction Integration for Enhanced Efficiency

The synthesis of 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles provides a clear example of the benefits of sequential reaction integration. This transformation can be performed in a stepwise manner or as a more efficient one-pot process. nih.gov The one-pot approach combines the initial gold(I)-catalyzed cyclization to form the isoxazolopyridine intermediate with the subsequent base-mediated N-O bond cleavage and rearrangement to the final picolinonitrile product, without the need for isolation of the intermediate. nih.gov

Below is an interactive data table summarizing the yields of various 4-substituted 3-hydroxypicolinonitriles synthesized via a one-pot procedure.

| Entry | R Group | Stepwise Yield (%) | One-Pot Yield (%) |

| 1 | Phenyl | 92 (Step 1), 73 (Step 2) | 67 |

| 2 | Methyl | 83 (Step 1), 67 (Step 2) | 56 |

| 3 | n-Pentyl | 81 (Step 1), Not Reported | Not Reported |

| 4 | tert-Butyl | 95 (Step 1), Not Reported | Not Reported |

| 5 | 4-MeC6H4 | 84 (Step 1), Not Reported | Not Reported |

| 6 | 4-MeOC6H4 | 84 (Step 1), Not Reported | Not Reported |

Data sourced from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles. nih.gov

Applications in Chemical Synthesis

Intermediate for Substituted Pyridines

The structure of 4-hydroxypicolinonitrile makes it an ideal starting material for the synthesis of polysubstituted pyridines. The existing functional groups can be readily transformed, and the pyridine (B92270) ring can be further functionalized to introduce additional substituents.

Precursor to 2,3,4-Trisubstituted Pyridines

This compound and its derivatives are valuable synthetic intermediates for the preparation of 2,3,4-trisubstituted pyridines. The cyano and hydroxyl groups present on the molecule provide opportunities for the construction of a variety of functional groups. The cyano group can be converted into amines, amides, carboxylic acids, and other functionalities, while the hydroxyl group can be acylated or alkylated. This versatility allows for the synthesis of a diverse library of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules.

Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids

A notable application of a derivative of this compound is in the synthesis of 4-alkoxy-3-hydroxypicolinic acids. The process can start from 4,6-dibromo-3-hydroxypicolinonitrile (B2652844), a closely related compound. Through a series of chemical steps including bromo substitution, nitrile hydrolysis, and halogen reduction, 4-alkoxy-3-hydroxypicolinic acids can be conveniently prepared. These picolinic acid derivatives are important components in the synthesis of various bioactive compounds.

Role in Pharmaceutical and Agrochemical Synthesis

The substituted pyridine core is a common motif in many pharmaceutical and agrochemical compounds. This compound serves as a key starting material for the synthesis of these complex molecules.

Building Block for Heterocyclic Aromatic Amide Compounds

The cyano group of this compound can be hydrolyzed to form a carboxylic acid or an amide. This transformation is a key step in the synthesis of heterocyclic aromatic amide compounds. These amides are an important class of compounds in medicinal chemistry and can exhibit a range of biological activities. The ability to readily convert the nitrile functionality to an amide makes this compound a useful building block for the creation of diverse molecular scaffolds for drug discovery.

General Utility in Drug and Agrochemical Development

Cyanopyridine derivatives, including this compound, are considered versatile synthetic intermediates with extensive use in the pharmaceutical and agrochemical industries. The resulting substituted pyridines are integral components of numerous active pharmaceutical ingredients (APIs) and crop protection agents. The ability to synthesize a wide array of substituted pyridines from this starting material contributes to the development of new and improved drugs and agrochemicals.

Derivatization for Specialized Reagents

The functional groups of this compound, the hydroxyl and cyano groups, provide reactive sites for derivatization to create specialized reagents for organic synthesis. While specific examples of this compound being converted into a widely used, commercially available specialized reagent are not prominent in the literature, its chemical structure suggests the potential for such applications.

Precursor for C-6 Derivatized Inhibitors

The structure of this compound serves as an excellent starting point for the synthesis of targeted enzyme inhibitors. The strategic placement of its hydroxyl and nitrile groups allows it to mimic the binding of endogenous ligands to metal ions in enzyme active sites, while the pyridine ring provides a robust scaffold for further functionalization. A key synthetic strategy involves the modification of the C-6 position of the pyridine ring to introduce various substituents, thereby enhancing potency and selectivity.

Inhibitors of Fat Mass and Obesity Associated Protein (FTO):

Researchers have successfully utilized 3-hydroxypicolinonitrile to design and synthesize inhibitors of the Fat Mass and Obesity Associated Protein (FTO), an enzyme implicated in cancer. wikipedia.orgnih.gov The design strategy was based on crystal structures of FTO, which showed that derivatization at the C-6 position of the hydroxypyridine core could allow the inhibitor to extend into the substrate-binding site. wikipedia.orgnih.gov

The synthesis begins with the halogenation of the C-6 position of the 3-hydroxypicolinonitrile ring. This halogenated intermediate then serves as a versatile anchor for introducing a variety of aryl and heteroaryl groups via cross-coupling reactions. This approach led to the development of a series of potent inhibitors, with specific C-6 substituents dramatically influencing inhibitory activity against FTO. wikipedia.orgnih.gov For example, the introduction of a 1-naphthalene group at the C-6 position resulted in a compound with significantly improved potency. nih.gov

Interactive Data Table: FTO Inhibition by C-6 Derivatized Compounds

| Compound | C-6 Substituent | FTO IC50 (μM) |

| 13c | 1-Naphthalene | 4 ± 1 |

| 13d | Quinoline (B57606) | 25 ± 1 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%. Data sourced from ACS Publications. nih.gov

Influenza Endonuclease Inhibitors:

A similar strategy has been employed to create inhibitors of the influenza PA endonuclease, a critical enzyme for viral replication. In this context, 3-hydroxypicolinonitrile is used as the precursor to synthesize metal-binding pharmacophores that chelate the dinuclear Mn2+ ions in the enzyme's active site. mdpi.com The synthesis starts with the selective dibromination of 3-hydroxypicolinonitrile at the 4- and 6-positions. mdpi.com The bromine atom at the C-6 position serves as a synthetic handle for future elaboration and can aid in crystallographic studies. mdpi.com This work highlights the utility of the this compound scaffold in generating fragments that can be optimized into potent antiviral agents. mdpi.com

Heterocyclic Building Block in Organic Synthesis

The chemical architecture of this compound, featuring multiple reactive sites, makes it a valuable heterocyclic building block for the construction of more complex, often fused, heterocyclic systems. The interplay between the nucleophilic hydroxyl group, the electrophilic nitrile group, and the pyridine ring itself provides a rich platform for a variety of chemical transformations.

The nitrile group is a versatile functional group that can participate in cyclization reactions. For instance, the Thorpe-Ziegler reaction is a well-established method for synthesizing cyclic ketones from dinitriles through an intramolecular condensation. wikipedia.orgchem-station.com While direct examples starting with a derivatized this compound are specific, the principle of using a nitrile group to form a new ring is a fundamental concept in heterocyclic synthesis. By tethering a second nitrile-containing chain to the this compound core, intramolecular cyclization could potentially lead to novel fused-ring systems.

Furthermore, the combination of the nitrile and an adjacent activated methylene (B1212753) or methine group is a classic precursor for the Gewald reaction, which is used to synthesize highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. The reactivity of the this compound ring could be harnessed to generate an appropriate intermediate, thereby enabling its use in Gewald-type reactions to construct fused thienopyridine systems, which are known to have a broad spectrum of biological activities. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are a powerful tool in modern synthesis. Heterocycles like 4-hydroxycoumarin (B602359) and 4-hydroxypyridones are frequently used as key substrates in MCRs to build complex molecular scaffolds, such as pyranopyrimidines. mdpi.comacademie-sciences.fr The structural and electronic similarities of this compound to these compounds suggest its potential as a valuable component in similar MCRs for the rapid generation of diverse heterocyclic libraries.

Medicinal Chemistry and Biological Activity Investigations

Derivatives as Biologically Active Agents

A review of scientific literature indicates that while the picolinonitrile scaffold is of interest in medicinal chemistry, specific research into derivatives of 4-hydroxypicolinonitrile for the applications outlined below is not extensively documented. The following sections reflect the current state of available research.

Compounds with Potential for Nerve Agent-Inhibited Acetylcholinesterase Reactivation

Organophosphorus nerve agents exert their toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE), leading to a toxic accumulation of the neurotransmitter acetylcholine. nih.govnih.gov The primary treatment involves the use of reactivators, typically oxime-containing compounds, which can cleave the bond between the nerve agent and the enzyme, thereby restoring its function. nih.govnih.gov

While the development of novel AChE reactivators is an active area of research, a detailed search of medicinal chemistry literature did not yield specific studies on compounds derived from this compound for the reactivation of nerve agent-inhibited acetylcholinesterase. The main focus in this field remains on quaternary pyridinium (B92312) aldoximes. researchgate.net

Anti-Inflammatory Agents Derived from Picolinonitrile Scaffolds

Inflammation is a complex biological response involving various enzymes and signaling pathways. Key enzymes like cyclooxygenase (COX) and lipoxygenase are often targeted in the development of anti-inflammatory drugs. nih.gov The pyridinone core, a related structure, is found in various compounds with a range of biological activities, including anti-inflammatory effects. frontiersin.orgnih.gov Some derivatives of 3-hydroxy-pyridine-4-one, which share a similar structural motif, have been investigated for their potential anti-inflammatory properties, possibly linked to their iron-chelating abilities. nih.gov

However, specific research focusing on the design and synthesis of anti-inflammatory agents directly derived from the this compound scaffold is not prominently featured in the available scientific literature.

Antifungal and Anti-Influenza Agents

The search for new antimicrobial and antiviral agents is a critical area of drug discovery. Various heterocyclic scaffolds are known to form the basis of effective antifungal and antiviral drugs. For instance, certain pyridone derivatives, such as ciclopirox, are established antifungal agents. nih.gov Similarly, numerous nitrogen-containing heterocyclic compounds have been explored as potential inhibitors of influenza virus replication. nih.govnih.gov

Despite the broad investigation of pyridine-based molecules in this field, specific studies detailing the development of antifungal or anti-influenza agents from this compound were not identified in a review of the current literature.

Enzyme Inhibition Studies

Inhibition of Fat Mass and Obesity Associated Protein (FTO) by Derivatives

The fat mass and obesity-associated protein (FTO) is an enzyme that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. FTO is considered a significant therapeutic target for obesity and related metabolic disorders, as well as certain types of cancer. soton.ac.uk

Structure-based drug design has led to the development of potent FTO inhibitors. In this area, the hydroxypicolinonitrile scaffold has served as a valuable starting point. Notably, research has demonstrated that derivatives based on the isomeric compound 3-hydroxypicolinonitrile can be elaborated into highly potent FTO inhibitors. soton.ac.uk In these studies, 3-hydroxypicolinonitrile was used as the initial building block. The core structure mimics 2-oxoglutarate (2OG), a crucial cofactor for FTO, allowing the synthesized derivatives to bind to the enzyme's active site. soton.ac.uk

By functionalizing the C-6 position of the pyridine (B92270) ring, researchers were able to design inhibitors that extend into the substrate-binding site, creating more potent and selective compounds compared to the original fragment. soton.ac.uk This approach resulted in inhibitors with IC50 values in the nanomolar range. soton.ac.uk While this research highlights the utility of the hydroxypicolinonitrile core, it is important to note that the specific starting material was 3-hydroxypicolinonitrile, not the 4-hydroxy isomer. soton.ac.uk

| Compound | C-6 Substituent | FTO IC50 (nM) |

|---|---|---|

| 14a | p-nitrophenyl | 80 |

| 14b | p-nitropyridinyl | 330 |

| 14h | N-methyl amide-phenyl | 430 |

| 14d | amine-pyridyl | 800 |

| 14g | ester | 900 |

| 14i | N-dimethyl amide-phenyl | 1400 |

| 14c | amine-phenyl | 5100 |

Influence on Cellular Metabolism and Apoptosis Induction

There is currently no specific scientific literature available that details the influence of this compound on cellular metabolism or its potential to induce apoptosis. While the processes of apoptosis (programmed cell death) and cellular metabolism are fundamental areas of study in drug discovery, research has not yet been published that directly links this particular compound to these pathways. General studies on apoptosis confirm its importance in removing damaged cells and maintaining tissue homeostasis, a process regulated by complex signaling pathways involving caspases and the Bcl-2 family of proteins. nih.govqiagen.comwikipedia.orgmdpi.com Similarly, the interplay between cellular metabolism and apoptosis is a well-documented field, with metabolites from apoptotic cells known to act as messengers that can influence neighboring cells. nih.govnih.govnih.gov However, the role of this compound within these contexts has not been elucidated.

Molecular Interaction Mechanisms

Detailed studies on the molecular interaction mechanisms of this compound are not present in the current body of scientific literature.

Interactions with Nucleic Acids and Proteins

No research has been published that specifically investigates the interactions between this compound and biological macromolecules such as nucleic acids (DNA, RNA) or proteins. The binding of small molecules to these targets is a cornerstone of pharmacology, governing the compound's mechanism of action. nih.gov However, such binding studies for this compound have not been reported.

DNA Binding and its Influence on Transcription and Replication

Consistent with the lack of data on general molecular interactions, there is no available information describing whether this compound can bind to DNA or influence the critical cellular processes of transcription and replication. While a related but structurally distinct class of compounds, 4-hydroxy-2-pyridones, has been identified as inhibitors of bacterial DNA synthesis, these findings cannot be extrapolated to this compound. nih.gov

Broader Therapeutic Potential

Exploration into the wider therapeutic applications of this compound is minimal, with no dedicated studies on its specific activities.

Antimicrobial Properties

There is no direct evidence or published research confirming any antimicrobial (antibacterial or antifungal) properties of this compound. While various other pyridine-containing derivatives have been synthesized and tested for such activities, data for this specific compound is absent. nih.govmdpi.com

Anticancer Potential

No studies have specifically evaluated the anticancer potential of this compound against any cancer cell lines. The broader chemical class of cyanopyridines (also known as nicotinonitriles) has drawn interest in medicinal chemistry for its potential cytotoxic effects against cancer cells. jst.go.jpnih.govacs.orgmdpi.com Research on various substituted cyanopyridine derivatives has shown that this scaffold can be a component of molecules that inhibit cancer cell growth. researchgate.netnih.gov For instance, certain 3-cyanopyridine (B1664610) derivatives have demonstrated significant cytotoxic activity. nih.govacs.org However, this general interest in the parent scaffold does not provide specific data on the anticancer potential of the 4-hydroxy substituted picolinonitrile.

Applications in Drug Development and Discovery

The this compound scaffold and its analogs are of significant interest in the development of novel therapeutic agents. The hydroxypyridinone motif, of which this compound is a nitrile-containing example, is recognized for its metal-chelating properties and has been incorporated into drugs for various therapeutic areas. nih.gov Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov

While direct applications of this compound in marketed drugs are not extensively documented, its close chemical relatives and precursors are integral to the synthesis of bioactive molecules. For instance, the related compound 3-hydroxypicolinonitrile serves as a crucial precursor in the synthesis of influenza endonuclease inhibitors. nih.gov This highlights the utility of the hydroxypicolinonitrile core in generating compounds with potent enzymatic inhibition. Furthermore, nicotinonitrile (3-cyanopyridine) derivatives are present in several marketed drugs, indicating the pharmaceutical value of the cyanopyridine scaffold. ekb.egresearchgate.net The synthetic tractability of the picolinonitrile structure allows for the introduction of various functional groups, enabling the exploration of diverse chemical space in the search for new drug candidates.

The pyridone ring, a tautomeric form of hydroxypyridine, is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its ability to serve as both a hydrogen bond donor and acceptor, act as a bioisostere for other cyclic structures, and favorably influence a molecule's physicochemical properties such as lipophilicity and metabolic stability. nih.govnih.gov These characteristics make the this compound framework a promising starting point for the design of new therapeutic agents targeting a variety of diseases.

Methodological Approaches for Biological Activity Assessment

A thorough evaluation of the biological activity of this compound and its derivatives requires a suite of methodological approaches, from initial cytotoxicity screening to detailed mechanistic studies.

In Vitro Cytotoxicity Assays

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, and often a non-cancerous cell line for comparison. cncb.ac.cnnih.govmdpi.com The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a compound that inhibits cell growth by 50%. mdpi.com For example, novel pyrazolo[4,3-f]quinoline derivatives have been shown to exhibit significant inhibition of cancer cell lines at micromolar concentrations. mdpi.com Similarly, 3-substituted 7-phenyl-pyrroloquinolinones have demonstrated potent cytotoxic activity against a range of human tumor cell lines, with IC50 values in the submicromolar range. nih.gov

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazolo[4,3-f]quinoline Derivative | NUGC-3 (Gastric Cancer) | < 14 |

| Pyrazolo[4,3-f]quinoline Derivative | Various Cancer Cell Lines | < 8 |

Enzymatic Assays (e.g., FRET-based, AlphaScreen-based)

To identify and characterize the molecular targets of this compound derivatives, high-throughput enzymatic assays are invaluable tools. nih.gov Förster Resonance Energy Transfer (FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two such platforms widely used in drug discovery for their sensitivity and scalability. bmglabtech.commdpi.comnih.govmdpi.com

FRET-based assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore, which can be used to monitor protein-protein interactions or conformational changes upon ligand binding. mdpi.commdpi.comdntb.gov.ua This technology has been successfully employed to screen for inhibitors of various biological interactions, such as the binding of anthrax protective antigen to its receptor. nih.gov

AlphaScreen is a bead-based proximity assay that generates a chemiluminescent signal when a donor and an acceptor bead are brought close together by a biological interaction. bmglabtech.comresearchgate.net It is a versatile platform for studying a wide range of molecular events, including enzyme activity and biomolecular interactions. nih.gov However, it is important to note that certain chemical scaffolds, including some pyridine derivatives, can interfere with the AlphaScreen technology, leading to false-positive results. nih.gov Therefore, counter-screens are often necessary to validate hits from AlphaScreen campaigns. nih.gov

While no specific applications of FRET or AlphaScreen assays for this compound were identified in the search results, these methods represent standard approaches for screening compound libraries that would include such molecules to identify potential enzyme inhibitors or modulators of protein-protein interactions.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. fiveable.meyoutube.comlibretexts.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. fiveable.me

For example, in the development of influenza endonuclease inhibitors derived from 3-hydroxypicolinonitrile, SAR exploration revealed the importance of the metal-binding pharmacophore. nih.gov Similarly, SAR studies on 4-aminoquinoline (B48711) derivatives have shown that substitutions at the 7-position of the quinoline (B57606) ring significantly impact their antiplasmodial activity. nih.gov These studies often involve the synthesis of a library of related compounds and their evaluation in relevant biological assays. The data generated helps in building a predictive model for designing more potent and specific drug candidates. fiveable.menih.gov

Table 2: Illustrative SAR Insights from Related Pyridine/Quinoline Derivatives (Specific SAR data for this compound is not provided in the search results.)

| Scaffold | Modification | Impact on Activity |

|---|---|---|

| 3-Hydroxypicolinonitrile | Modification of metal-binding isosteres | Influences influenza endonuclease inhibition |

Applications of "Omics" Technologies in Biological Activity Research

"Omics" technologies, such as chemoproteomics and metabolomics, offer a global and unbiased view of the molecular effects of a compound on a biological system. nih.govwikipedia.orgnih.govnih.gov These approaches are increasingly used in drug discovery to identify the targets of bioactive compounds and to understand their mechanisms of action and potential toxicity. nih.govwikipedia.org

Chemoproteomics can be used to identify the protein targets of a small molecule directly in a complex biological sample, such as a cell lysate. wikipedia.orgnih.govnih.govchemrxiv.orgbiorxiv.org Techniques like the cellular thermal shift assay (CETSA) can detect the engagement of a drug with its target protein in living cells by measuring changes in the protein's thermal stability. springernature.comnih.govfigshare.comnih.govolink.com

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system and can provide a snapshot of the physiological state of cells or an organism. nih.gov By comparing the metabolic profiles of treated and untreated cells, researchers can identify biochemical pathways that are perturbed by the compound, offering clues about its mechanism of action and potential off-target effects. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org

While no specific "omics" studies on this compound were found, these technologies represent powerful tools for the in-depth characterization of its biological activity and for elucidating its molecular mechanisms.

Catalysis and Ligand Design

Role in Catalyzed Reactions

The compound's structure is amenable to participation in several types of catalytic reactions, including those mediated by gold(I) and inorganic bases, which are pivotal in the synthesis of heterocyclic structures.

Gold(I)-Catalyzed Cyclization in Compound Synthesis

Homogeneous gold catalysis has become a powerful tool for the synthesis of complex organic molecules, particularly through the cyclization of functionalized alkynes. dntb.gov.ua Gold(I) catalysts are particularly effective due to their strong affinity for carbon-carbon multiple bonds, activating them towards nucleophilic attack. nih.govorganic-chemistry.org This activation facilitates a variety of molecular transformations, including domino reactions that can form multiple bonds and stereocenters in a single step. nih.gov

Gold(I)-catalyzed reactions often involve cascade sequences, such as cyclizations followed by fragmentations and subsequent hetero Diels-Alder reactions, to construct intricate furopyran scaffolds. nih.gov While direct studies involving 4-Hydroxypicolinonitrile are not prevalent, its structure is well-suited for such transformations. The hydroxyl group can serve as an intramolecular nucleophile to attack a gold-activated alkyne, initiating a cyclization cascade. This methodology is frequently used to create substituted 3(2H)-furanones and other heterocyclic systems under mild conditions. organic-chemistry.org

Table 1: Examples of Gold(I)-Catalyzed Cyclization Reactions for Heterocycle Synthesis

| Catalyst System | Substrate Type | Product | Reference |

| Gold(I) Complex | 1-ene-4,9-diyne esters | Azaspiro[4.4]nonenone | rsc.org |

| Gold(I) Complex | Diaziridine and Alkynes | 3-Pyrazolines | nih.gov |

| (p-CF3C6H4)3PAuCl / AgOTf | γ-Hydroxyalkynones | 3(2H)-Furanones | organic-chemistry.org |

| Gold(I) Complex | Diyne-containing precursors | Furopyran derivatives | nih.gov |

Base-Mediated Catalysis (e.g., K2CO3)

Potassium carbonate (K2CO3) is a widely used inorganic base in organic synthesis due to its low cost, mildness, and effectiveness in promoting a variety of reactions. It can function not only as a catalyst but also as a reactant in certain transformations. mdpi.com In base-mediated catalysis, K2CO3 typically facilitates reactions by deprotonating a substrate to generate a more reactive nucleophile.

This principle is applicable to this compound, where the acidic proton of the 4-hydroxyl group can be abstracted by K2CO3. This deprotonation would generate a pyridinolate anion, a significantly more potent nucleophile. This enhanced nucleophilicity can be harnessed in intramolecular or intermolecular reactions to synthesize more complex heterocyclic systems, such as quinolones or pyrimidines. researchgate.netresearch-nexus.net Base-catalyzed approaches are fundamental in the construction of a wide array of medicinally important heterocyclic compounds.

Potential as Ligands for Metal Complexes

The design of organic ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the properties and functionality of the resulting metal complex. nih.gov Pyridine (B92270) and its derivatives are among the most important structural cores for ligands due to their robust chemical nature and predictable coordination behavior. researchgate.netwikipedia.org

Design and Synthesis of Ligands for Functional Metal Complexes

This compound is an attractive candidate for ligand design because it contains multiple potential donor atoms: the pyridine ring nitrogen, the nitrile nitrogen, and the hydroxyl oxygen. This multi-functionality allows for various coordination modes, including monodentate, bidentate (chelation), or bridging between metal centers. mdpi.comnih.gov The combination of a soft pyridine nitrogen and a hard hydroxyl oxygen donor makes it suitable for binding a wide range of metal ions. wikipedia.org

The field has seen considerable effort in designing ligands that can form coordination complexes with specific pharmacological or material properties. nih.gov For instance, 3-hydroxy-4-pyridinone moieties are well-known for their strong metal-chelating abilities. researchgate.net By incorporating the picolinonitrile structure, ligands can be synthesized to create functional metal complexes for applications in catalysis, sensing, or medicine. researchgate.net The synthesis of such complexes often involves reacting the ligand with a metal salt in a suitable solvent, leading to self-assembly of the final coordination compound. mdpi.com

Table 2: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Mode | Donor Atoms Involved | Potential Application |

| Monodentate | Pyridine Nitrogen | Basic building block in coordination polymers |

| Bidentate (N,N') | Pyridine Nitrogen, Nitrile Nitrogen | Catalysis, sensor development |

| Bidentate (N,O) | Pyridine Nitrogen, Hydroxyl Oxygen | Bioinorganic chemistry, metal sequestration |

| Bridging | Multiple donor atoms linking two or more metal centers | Functional materials, Metal-Organic Frameworks (MOFs) |

Related Catalytic Applications in Heterocyclic Chemistry

The pyridine scaffold is a key component in a multitude of synthetic strategies aimed at producing complex heterocyclic molecules. Transition-metal-catalyzed C-H functionalization has emerged as a particularly powerful method for derivatizing pyridines in a highly selective manner. researchgate.net

Rh(III)-Catalyzed C-H Functionalization

Rhodium(III)-catalyzed C–H bond activation is a highly efficient strategy for the synthesis of functionalized organic frameworks. beilstein-journals.org This method often employs a directing group on the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov For pyridine derivatives, nitrogen-containing functional groups at the C-2 position, such as amides or oximes, can direct the rhodium catalyst to functionalize the C-3 or other distal positions. nih.govnih.gov

The proposed mechanism typically involves a reversible C-H activation step to form a rhodacycle intermediate, followed by insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to yield the product and regenerate the active catalyst. nih.gov While direct C-H functionalization of this compound using this method is not extensively documented, the nitrile group at the C-2 position has the potential to act as a directing group. This could enable the regioselective introduction of new substituents onto the pyridine ring, providing a pathway to novel and complex heterocyclic structures. This approach has been successfully used to synthesize a variety of substituted pyridines and related azaheterocycles. nih.govnih.gov

Table 3: Representative Rh(III)-Catalyzed C-H Functionalization Reactions of Pyridine Derivatives

| Directing Group | Coupling Partner | Product Type | Reference |

| Picolinamide | Alkyne | Alkenylated Picolinamide | nih.gov |

| α,β-Unsaturated Oxime Ester | Alkene | Substituted Pyridine | nih.gov |

| 2-(1H-pyrazol-1-yl)pyridine | Alkyne | Alkenylated Pyridine or Indazole | bohrium.com |

| N-(pyridin-2-yl)acetamide | Ethyl acrylate | Olefinated Azine | nih.gov |

Materials Science Applications

Material Building Block Applications

4-Hydroxypicolinonitrile is classified as a material building block, serving as a foundational molecule for creating more complex polymers and functional materials. The pyridine (B92270) ring provides a stable, electron-deficient core, while the hydroxyl and nitrile groups offer versatile sites for chemical reactions.

The bifunctional nature of the molecule allows it to be incorporated into polymer chains through various polymerization reactions. The hydroxyl group can undergo esterification or etherification, while the nitrile group can be involved in cycloaddition reactions or be converted to other functional groups. This versatility enables the synthesis of materials with tailored properties for specific applications. Pyridine derivatives, in general, are explored for creating novel polymers and advanced coatings due to their distinct structural and electronic characteristics. nbinno.com

The table below summarizes the key features of this compound that make it a valuable building block in materials synthesis.

| Feature | Role in Material Synthesis | Potential Outcome |

| Pyridine Ring | Provides a rigid, aromatic, and electron-deficient core structure. | Enhances thermal stability and influences electronic properties of the final material. |

| Hydroxyl Group (-OH) | Acts as a reactive site for polymerization (e.g., polycondensation to form polyesters or polyethers). | Allows for integration into polymer backbones, creating materials with specific mechanical and thermal properties. |

| Nitrile Group (-C≡N) | Offers a site for polymerization, cross-linking, or post-synthesis modification. Can influence polarity and intermolecular interactions. | Can be used to create highly cross-linked, thermally stable polymers (e.g., through trimerization to form triazine rings) or to attach other functional moieties. |

Potential in Advanced Materials Development

The unique combination of functional groups in this compound suggests its potential for developing a range of advanced materials. While specific research into this compound is nascent in many areas, its structural motifs are present in numerous high-performance materials used in modern electronics and energy applications.